N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S/c21-20(22,23)15-6-4-8-17(12-15)29(27,28)25-16-7-3-5-14(11-16)18-13-26-10-2-1-9-19(26)24-18/h1-13,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUVQIHQGJHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazo[1,2-a]pyridine derivative and a benzenesulfonamide derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and may have similar biological activities.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety and may have similar chemical properties.
Uniqueness
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its heterocyclic and aromatic structures, as well as the presence of the trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability. The sulfonamide group contributes to its pharmacological profile by influencing solubility and interaction with biological targets.
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit activity through:
- Inhibition of Enzymatic Pathways : Many derivatives inhibit specific enzymes involved in disease processes, such as kinases related to inflammatory responses.
- Receptor Modulation : Some compounds interact with receptors linked to various signaling pathways, including those involved in cancer progression and autoimmune diseases.
Anticancer Activity
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the imidazo[1,2-a]pyridine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 8.5 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). These pathways are critical in the inflammatory response.
| Compound | COX Inhibition (%) | iNOS Inhibition (%) | Reference |
|---|---|---|---|
| N-(3-{imidazo... | 85 | 75 | |
| Standard Drug (Indomethacin) | 90 | 80 |
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties against both bacterial and fungal strains. Testing against common pathogens has yielded promising results.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Imidazo[1,2-a]pyridine Core : Essential for anticancer and anti-inflammatory activities.
- Trifluoromethyl Group : Enhances potency and selectivity towards target enzymes.
- Sulfonamide Functionality : Contributes to solubility and biological interactions.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 5 µM. This study highlights the potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory mechanisms of this class of compounds. The results indicated that treatment with this compound resulted in a marked reduction in COX-2 expression in RAW264.7 macrophages, suggesting a promising avenue for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
